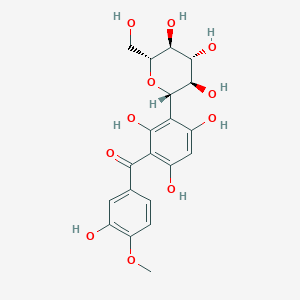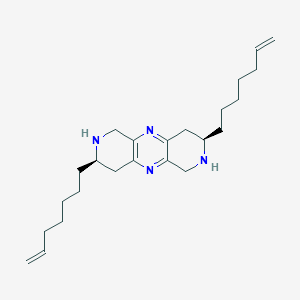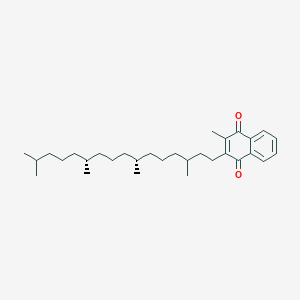
2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide is a complex organic compound with the molecular formula C21H28N2OS and a molecular weight of 356.53 g/mol This compound is known for its unique structure, which includes a benzo[b]thiophene core, an acetamide group, and a cyclohexyl ring substituted with a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the acetamide group. The cyclohexyl ring is then introduced, and finally, the pyrrolidinyl group is added. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a drug candidate, particularly for its analgesic and anti-inflammatory effects.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-4-acetamide, N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-: This enantiomer has a similar structure but different stereochemistry, which can lead to different biological activities and properties.
Benzo[b]thiophene-4-acetamide, N-methyl-N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-: This compound has a piperidinyl group instead of a pyrrolidinyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C21H28N2OS |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3 |
Clé InChI |
SYHJZCCNQDFHJQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
Synonymes |
enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)- N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide PD 117302 PD-117302 PD117302 RSD 921 RSD-921 trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















